Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core One common method is the cyclization of 2-mercaptobenzoic acid with an appropriate alkyne under acidic conditions to form the benzothiophene ring
The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring. The sulfamoyl group is then added through a sulfonation reaction, typically using sulfamoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the benzothiophene core provides structural stability.
Comparison with Similar Compounds
Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:
- Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Ethyl 3-[(2-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
These compounds share similar structural features but differ in the substituents on the phenyl ring The presence of different halogens or alkyl groups can significantly alter their chemical properties and biological activities
Biological Activity
Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, also known as TAK-242, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiophene core, which is characterized by a bicyclic structure comprising a benzene ring fused to a thiophene ring. The presence of the sulfamoyl group and the fluorophenyl substituent enhances its chemical properties and biological activities. Its molecular formula is C15H14FNO2S, with a molecular weight of approximately 303.34 g/mol. The compound's structure can be represented using InChI and SMILES notations for computational analysis.
This compound primarily acts as a Toll-like receptor 4 (TLR4) inhibitor . TLR4 plays a crucial role in the immune response to pathogens, and its inhibition can lead to reduced inflammation and altered immune responses. The compound's interaction with TLR4 may modulate various signaling pathways associated with inflammatory diseases and cancer.
Antimicrobial Activity
Research has demonstrated that compounds within the benzothiophene class exhibit notable antimicrobial properties. This compound has shown efficacy against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against MTB strains, indicating its potential as an antitubercular agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it exhibits low cytotoxicity against human cancer cell lines such as HeLa cells while maintaining a high selectivity index (SI). This characteristic is essential for developing anticancer therapeutics that minimize damage to healthy cells .
Anti-inflammatory Effects
As a TLR4 inhibitor, this compound may possess anti-inflammatory effects beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases. By modulating TLR4 signaling, the compound can potentially reduce pro-inflammatory cytokine production .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitubercular Efficacy : A study evaluated various benzothiophene derivatives, including this compound, against MTB strains. The findings revealed significant activity against both active and dormant forms of the bacteria, suggesting its potential role in tuberculosis treatment .
- Molecular Docking Studies : Molecular docking studies indicated that the compound binds effectively to the active site of DprE1, an enzyme critical for MTB survival. This binding mimics interactions seen with native ligands, providing insights into its mechanism of action .
- Selectivity Index Analysis : Compounds exhibiting SI values greater than 10 in cytotoxicity assays are deemed non-toxic. This compound demonstrated an SI >30 against HeLa cells, highlighting its potential therapeutic window .
Summary of Biological Activities
Activity Type | Description | MIC (μg/mL) | Selectivity Index |
---|---|---|---|
Antitubercular | Effective against Mycobacterium tuberculosis | 2.73 - 22.86 | >10 |
Anticancer | Low cytotoxicity in human cancer cell lines | N/A | >30 |
Anti-inflammatory | Inhibition of TLR4-mediated signaling pathways | N/A | N/A |
Properties
IUPAC Name |
ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S2/c1-2-23-17(20)15-16(11-7-3-6-10-14(11)24-15)25(21,22)19-13-9-5-4-8-12(13)18/h3-10,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDELEKARNSEKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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